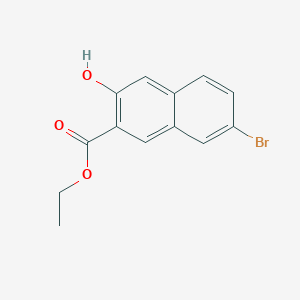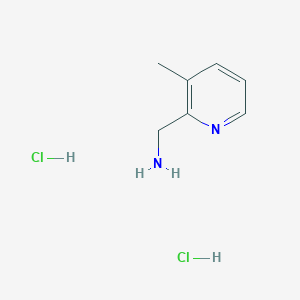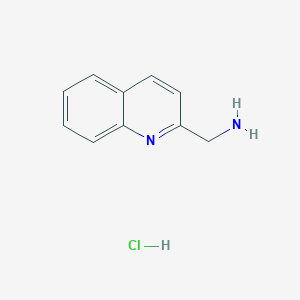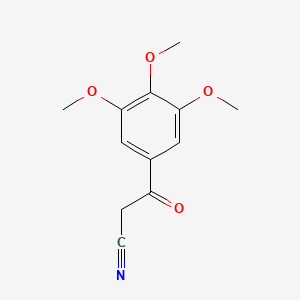
5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Descripción general
Descripción
5,6,7,8-Tetrahydroisoquinolin-1(2H)-one derivatives are important compounds in medicinal chemistry due to their diverse biological activities and presence in various natural products. These compounds feature a partially-saturated bicyclic ring system that can be functionalized in multiple ways to yield a variety of derivatives with potential pharmacological properties .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives has been approached through various methods. A one-pot synthesis of trifluoromethyl-containing derivatives has been optimized using 1H NMR studies, which allows for the preparation of novel 2,6-disubstituted derivatives with a tertiary-substituent . Another study presents a concise route to the 3-arylisoquinoline skeleton via C(sp3)-H bond functionalization, which includes an unusual [1,5]-H shift to produce tetrahydroisoquinoline derivatives . Improved synthesis methods have also been developed for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction . Additionally, the synthesis of new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines has been achieved, with the structures characterized by elemental and spectral analyses . Diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been used to synthesize enantiomerically pure 1-substituted tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of certain tetrahydroisoquinoline compounds has been determined by X-ray diffraction analysis, providing insight into their three-dimensional conformation . The saturated six-membered rings of these molecules often exist in conformations intermediate between a half-chair and sofa, as observed in the structure of 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate .
Chemical Reactions Analysis
The chemical reactivity of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives is diverse, with the ability to undergo various reactions. For example, the Thorpe–Zeigler cyclization has been employed to afford tetrahydrothieno[2,3-c]isoquinolines . The compounds have also been used in the formal synthesis of natural products such as (±)-tetrahydropalmatine . Moreover, the synthesis of a hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivative as an isostere of catecholamine-based selective dopamine D-1 antagonists showcases the potential of these compounds in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives are influenced by their structural features. The presence of a partially-saturated bicyclic ring system and various substituents such as trifluoromethyl groups contribute to their stability and potential biological activity . The protonation behavior of aminomethyl-THIQ derivatives has been investigated, revealing that these compounds are substantially monoprotonated at physiological pH . Some derivatives have also been screened for antioxidant properties, with certain compounds exhibiting potent in vitro antioxidant activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Researchers have explored the reaction of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives with bases, leading to the formation of biologically significant compounds. In a study, the cyclization of certain acetamides resulted in unexpected products through a Smiles-like rearrangement, providing a new method for synthesizing compounds of biological interest (Sirakanyan et al., 2015).
- A green chemistry approach has been used for constructing derivatives of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one, emphasizing eco-friendly synthesis methods. This research focused on creating bioactive molecules with multi-substituted benzenes (Damera & Pagadala, 2023).
Biological and Pharmacological Applications
- Certain derivatives of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one have been studied for their anticancer and antioxidant properties. For instance, synthesized compounds showed moderate to strong activity against specific cancer cell lines and exhibited high antioxidant activity (Sayed et al., 2022).
- Tetrahydroisoquinoline derivatives have been synthesized for their potential use in antitumor therapies. One derivative demonstrated significant antitumor activity against a cancer cell line, highlighting the potential of these compounds in cancer research (Lv et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAYGWMFGXIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597887 | |
| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26345-15-3 | |
| Record name | 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)












